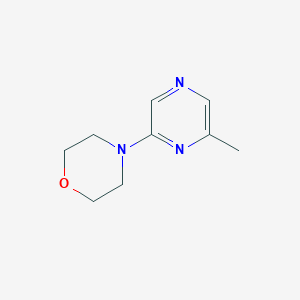

4-(6-Methylpyrazin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(6-methylpyrazin-2-yl)morpholine |

InChI |

InChI=1S/C9H13N3O/c1-8-6-10-7-9(11-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 |

InChI Key |

OEKVRRZDWAIQHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 4 6 Methylpyrazin 2 Yl Morpholine and Analogues

2 Functionalization of the Pyrazine (B50134) Ring

Due to the electron-deficient nature of the pyrazine ring, direct electrophilic substitution is challenging. acs.org Therefore, functionalization often relies on transition metal-catalyzed cross-coupling reactions. rsc.org The Suzuki reaction, which couples organoboron compounds with halides or other electrophiles, is a highly versatile method for pyrazine functionalization due to its wide scope and tolerance of various functional groups. rsc.org

Directed ortho-metalation is another powerful strategy. acs.org Using protecting groups like tert-butoxycarbonyl-protected amines, it is possible to direct lithiation to a specific position on the pyrazine ring, allowing for subsequent reaction with an electrophile. acs.org The Heck reaction, where the pyrazine moiety can act as an "olefin-like" coupling partner, has also been successfully employed for the arylation of pyrazine derivatives. rsc.org More recently, methods involving C-H activation have been developed, offering a more direct route to functionalized pyrazines. rsc.org

Coupling Strategies for Morpholine (B109124) and Pyrazine Moieties

The final step in the synthesis of 4-(6-methylpyrazin-2-yl)morpholine is the coupling of the pre-formed morpholine and pyrazine rings. A common and effective method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.

In a specific example, 4-(pyrazin-2-yl)morpholine was synthesized by coupling 2-chloropyrazine (B57796) with morpholine. nih.gov The reaction was carried out in the presence of a palladium acetate (B1210297) catalyst and a phosphatriazene adamantyl butane (B89635) saltone (PTABS) ligand, with triethylamine (B128534) as the base in dry DMF. nih.gov This type of reaction is highly versatile and can be adapted for the coupling of various substituted pyrazines and morpholines.

Another strategy involves the nucleophilic aromatic substitution (SNAr) reaction. A halogenated pyrazine, activated by the electron-withdrawing nitrogen atoms of the ring, can react directly with morpholine, typically at elevated temperatures or in the presence of a strong base, to displace the halide and form the desired C-N bond.

Table 3: Coupling Strategies for Morpholine and Pyrazine Moieties

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Buchwald-Hartwig Amination | 2-Chloropyrazine, Morpholine | Pd(OAc)₂, PTABS, Triethylamine, DMF | 4-(Pyrazin-2-yl)morpholine | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated Pyrazine, Morpholine | Base (optional), Heat | 4-(Pyrazin-yl)morpholine | General Knowledge |

N-Alkylation and N-Arylation Reactions

The formation of the C(aryl)-N bond is a cornerstone of many synthetic routes for this class of compounds. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a premier method for this transformation, offering broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.orglibretexts.org

N-Arylation: The primary C-N bond in 4-(pyrazin-2-yl)morpholine analogues is typically formed by coupling a halo-pyrazine with morpholine. The synthesis of the parent compound, 4-(pyrazin-2-yl)morpholine, was achieved via a palladium-catalyzed reaction between 2-chloropyrazine and morpholine. nih.gov This approach is highly versatile and can be applied to various substituted halopyrazines and morpholines. For instance, microwave-mediated N-arylation of 4-chloroquinazolines with different anilines has been shown to be rapid and efficient, a technique that is transferable to pyrazine systems. nih.gov Different generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to improve reaction efficiency and scope. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Ref |

| 2-Chloropyrazine | Morpholine | Pd(OAc)₂ / PTABS | Triethylamine | DMF | Room Temp, 4h | 4-(Pyrazin-2-yl)morpholine | nih.gov |

| Aryl Halides | Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80-110 °C | Aryl Amines | researchgate.net |

| 4-Chloroquinazolines | N-Methylanilines | - | - | THF/H₂O | Microwave | 4-Anilinoquinazolines | nih.gov |

N-Alkylation: Once the pyrazine-morpholine scaffold is assembled, further functionalization can be achieved via N-alkylation. The remaining nitrogen on the pyrazine ring or, more commonly, the nitrogen of a substituent can be alkylated. For example, in related benzimidazole (B57391) systems containing a morpholine methyl group, the benzimidazole nitrogen was successfully alkylated with benzyl (B1604629) chloride using potassium carbonate as a base. mdpi.com Similarly, N-alkyl piperazine (B1678402) side chains, which are structurally related to morpholine, have been synthesized by treating the secondary amine with an alkyl bromide. nih.gov These standard alkylation conditions are applicable to pyrazine-morpholine analogues, allowing for the introduction of diverse alkyl groups to modulate the compound's properties.

Linker Chemistry for Hybrid Structures

Molecular hybridization, the strategy of covalently linking two or more pharmacophores to create a single molecule, is a powerful tool in drug discovery. The this compound scaffold can serve as a key component in such hybrid structures, connected to other moieties via chemical linkers. nih.govnih.gov

The design of these linkers is crucial and can vary significantly in structure and chemical properties. Common strategies involve functionalizing either the pyrazine ring or its substituents. For instance, the methyl group on the pyrazine ring can be modified to serve as an attachment point. The synthesis of pyrazine-2,5-diyldimethanol involves the oxidation of 2,5-dimethylpyrazine, followed by esterification and reduction, converting the methyl groups into linker-ready hydroxymethyl groups. mdpi.com

Another approach is to attach linkers directly to the pyrazine ring. This can be achieved through cross-coupling reactions. A concise total synthesis of the pyrazine bisindole alkaloid Alocasin A was initiated with a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole, demonstrating the use of the pyrazine core as a central linking unit. nih.gov More advanced methods, such as palladium-catalyzed C-H/C-H cross-coupling reactions, have been used to link pyrazine-N-oxides to other heterocyclic systems, as seen in the synthesis of dragmacidin D. nih.gov

| Hybrid Type | Linker Strategy | Key Reaction | Example Molecule Class | Ref |

| Pyrazine-Indole | Direct C-C bond | Suzuki-Miyaura Coupling | Alocasin A | nih.gov |

| Pyrazine-Indole | Direct C-C bond | C-H/C-H Cross-Coupling | Dragmacidin D | nih.gov |

| Pyrimidine-Morpholine | Benzyl linker | Nucleophilic Substitution | Pyrimidine-morpholine hybrids | nih.gov |

| Polyphenol-Pyrazine | Direct C-C bond | - | Resveratrol analogues | mdpi.com |

| Metal-Organic Framework | Hydroxymethyl linker | Oxidation/Reduction | Pyrazine-based CPs | mdpi.com |

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of synthesis, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. nih.gov For this compound and its analogues, stereochemical complexity can arise from the morpholine ring and from substituents on either ring.

The morpholine ring in 4-(pyrazin-2-yl)morpholine adopts a stable chair conformation, as confirmed by X-ray crystallography. nih.gov While the parent compound is achiral, the introduction of substituents on the morpholine ring can create stereocenters. The synthesis of enantiomerically pure morpholines is therefore a key strategy for producing chiral analogues. A highly effective method for this is the asymmetric hydrogenation of unsaturated morpholine precursors. Using a bisphosphine-rhodium catalyst, a variety of 2-substituted chiral morpholines can be obtained with excellent enantioselectivities (up to 99% ee). rsc.org Other approaches include starting from the chiral pool, for example, using naturally occurring chiral amino alcohols to construct the morpholine ring. researchgate.netorganic-chemistry.org

The ultimate challenge in the stereocontrolled synthesis of pyrazine-containing molecules is exemplified by the natural product cephalostatin 1. organic-chemistry.org This molecule features a central pyrazine ring that joins two large and stereochemically complex steroidal fragments. harvard.edumdpi.com Its total synthesis required the development of highly advanced and stereoselective reactions to control the numerous chiral centers on the steroidal portions before their final coupling to form the pyrazine core. organic-chemistry.orgblogspot.com Key steps included directed C-H hydroxylations, kinetic spiroketalizations, and stereoselective reductions to precisely establish the required three-dimensional architecture. harvard.edublogspot.com While this compound is a much simpler molecule, the principles of stereocontrol demonstrated in the synthesis of cephalostatin 1 underscore the importance and possibilities of asymmetric synthesis in this chemical space. nih.gov

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms of Action

Unraveling the precise molecular interactions and subsequent cellular signaling cascades initiated by 4-(6-Methylpyrazin-2-yl)morpholine is fundamental to characterizing its pharmacological profile. This involves identifying its direct molecular targets and mapping the downstream pathways that are modulated.

The initial step in understanding the mechanism of action of this compound involves identifying its primary biological target. A common and effective strategy for this is the use of affinity-based probes. This approach typically involves synthesizing a derivative of the compound that incorporates a reactive group or a reporter tag, which can then be used to covalently label or capture its binding partners from cell lysates or living cells. Subsequent analysis of the labeled proteins, often employing proteomic techniques such as mass spectrometry, can reveal the identity of the target.

Another powerful and widely used method for target identification is the cellular thermal shift assay (CETSA). This technique is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein. By treating cells with this compound and then subjecting them to a heat gradient, the stabilized target protein will remain in the soluble fraction at higher temperatures compared to its unbound state. Western blotting or mass spectrometry can then be used to identify the stabilized proteins.

Once a putative target is identified, validation is a critical next step. This can be achieved through various experimental approaches. Genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to deplete the target protein in cells. If the cellular effects of this compound are diminished or abolished in these target-depleted cells, it provides strong evidence for on-target activity. Furthermore, overexpressing the target protein should ideally sensitize the cells to the compound's effects. In vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be employed to directly measure the binding affinity and kinetics between purified target protein and this compound, providing quantitative validation of the interaction.

Following target engagement, this compound can modulate various intracellular signaling pathways, leading to its observed biological effects. The specific pathways affected are contingent on the function of its identified target. Key signaling cascades that are often investigated in the context of drug discovery include the Ras/Erk, PLC-γ, and PI3K/Akt pathways.

The Ras/Erk pathway , also known as the MAPK (mitogen-activated protein kinase) pathway, is a central regulator of cell proliferation, differentiation, and survival. To determine if this compound impacts this pathway, researchers typically use phospho-specific antibodies to perform Western blot analysis on key components of the cascade, such as Raf, MEK, and Erk. An increase or decrease in the phosphorylation status of these proteins following compound treatment would indicate modulation of the pathway.

The PLC-γ (phospholipase C-gamma) pathway is crucial for transmitting signals from receptor tyrosine kinases to downstream effectors. Upon activation, PLC-γ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The involvement of this pathway can be assessed by measuring changes in intracellular calcium levels using fluorescent indicators or by monitoring the phosphorylation of PLC-γ and its downstream substrates.

The PI3K/Akt pathway is another critical signaling nexus that governs cell growth, survival, and metabolism. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets. The effect of this compound on this pathway is commonly investigated by examining the phosphorylation state of key proteins like PI3K, Akt, and mTOR using Western blotting.

Structure-Activity Relationship (SAR) Derivations

SAR studies are a cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, these studies involve systematically modifying its distinct structural components—the morpholine (B109124) ring, the pyrazine (B50134) ring, and any linking moieties—and evaluating the impact of these changes on its biological activity.

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage in hydrogen bonding. Modifications to this ring can have a profound impact on the compound's activity.

| Modification | Effect on Activity |

| Introduction of small alkyl groups (e.g., methyl) | Can influence steric interactions within the binding pocket, potentially increasing or decreasing potency. |

| Addition of polar substituents (e.g., hydroxyl) | May introduce new hydrogen bonding opportunities, potentially enhancing binding affinity. |

| Ring-opening or replacement with other heterocycles | Can significantly alter the compound's conformation and physicochemical properties, often leading to a loss of activity. |

Systematic exploration of substitutions at various positions of the morpholine ring is necessary to map out the steric and electronic requirements of the binding site. For instance, introducing small alkyl groups could probe for the presence of hydrophobic pockets, while adding polar substituents might identify opportunities for new hydrogen bond interactions. Ring-opening or replacement with alternative heterocyclic systems, such as piperidine (B6355638) or thiomorpholine, can dramatically alter the compound's three-dimensional shape and polarity, which can be informative but often results in a significant drop in activity if the morpholine oxygen is critical for binding.

The methyl-substituted pyrazine ring is another key pharmacophoric element of this compound. Its aromatic nature allows for potential π-π stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors.

| Modification | Effect on Activity |

| Altering the position of the methyl group | Can impact interactions with specific subpockets of the target protein. |

| Replacing the methyl group with other substituents (e.g., halogens, larger alkyl groups) | Can modulate the electronic properties and steric bulk, influencing binding affinity. |

| Isosteric replacement of the pyrazine ring (e.g., with pyridine (B92270) or pyrimidine) | May alter the hydrogen bonding capacity and overall electronic distribution, affecting target engagement. |

Modifications to this ring are crucial for fine-tuning the electronic and steric properties of the molecule. Shifting the position of the methyl group or replacing it with other functional groups, such as halogens or larger alkyl chains, can provide insights into the topology of the binding pocket. Furthermore, isosteric replacement of the pyrazine ring with other heteroaromatic systems like pyridine or pyrimidine (B1678525) can help to understand the importance of the number and position of the nitrogen atoms for target recognition and binding.

While this compound itself has a direct linkage between the pyrazine and morpholine rings, SAR studies often explore the introduction of linker or bridging moieties between these two core fragments. This strategy is employed to optimize the relative orientation of the pharmacophores and to access different regions of the binding site.

| Modification | Effect on Activity |

| Introduction of a flexible alkyl chain | Can allow for greater conformational freedom, potentially enabling a better fit within the binding site. |

| Incorporation of a rigid linker (e.g., an amide bond) | Can lock the molecule into a specific conformation, which may be more or less favorable for binding. |

| Varying the length of the linker | Can systematically probe the distance between the two pharmacophoric groups required for optimal activity. |

The nature of the linker, whether it is flexible (e.g., a simple alkyl chain) or rigid (e.g., incorporating an amide or an ether linkage), can significantly influence the compound's conformational profile and, consequently, its biological activity. Varying the length of the linker can also be a powerful tool to determine the optimal distance between the pyrazine and morpholine moieties for effective target engagement.

Conformational Analysis and Bioactive Conformation

The three-dimensional arrangement of a molecule is crucial for its biological activity. In the case of this compound and related compounds, the conformation of the morpholine ring and its orientation relative to the pyrazine ring are of significant interest.

For similar structures, like alectinib, which contains a morpholinylpiperidine moiety, the morpholine and piperidine rings also adopt chair conformations. researchgate.net This suggests that the chair conformation is a stable and likely predominant form for the morpholine ring in this class of compounds. The specific arrangement of atoms in this conformation, along with the electronic properties of the pyrazine ring, will dictate how the molecule fits into a protein's binding pocket and the types of interactions it can form.

Computational Chemistry and In Silico Modeling

Computational methods are powerful tools in drug discovery, enabling the prediction of molecular properties and interactions, which helps in the design of more potent and selective compounds. patsnap.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method helps in understanding the binding mode and the key interactions that stabilize the ligand-protein complex. nih.gov For derivatives of this compound, docking studies can elucidate how the morpholine and methyl-substituted pyrazine rings contribute to binding affinity and selectivity.

In docking studies of related heterocyclic compounds, the morpholine ring is often identified as a key "hinge-region" binding group. nih.gov For example, in studies of mTOR inhibitors, the morpholine moiety was successfully replaced by a 3,6-dihydro-2H-pyran (DHP) group, resulting in compounds with equivalent potency. nih.gov This suggests that the oxygen atom of the morpholine ring likely acts as a hydrogen bond acceptor, a common and critical interaction in protein-ligand binding.

The interactions predicted by molecular docking can be visualized and analyzed to understand the specific amino acid residues involved in binding. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. ajol.info For instance, in the docking of various ligands, hydrogen bonds are frequently observed between the ligand and residues such as arginine and lysine. ajol.info The methyl group on the pyrazine ring of this compound could also contribute to binding by fitting into a hydrophobic pocket within the target protein.

The table below shows a hypothetical summary of docking results for a this compound derivative against a kinase target, illustrating the types of interactions that could be predicted.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Predicted Distance (Å) |

| Hydrogen Bond | Morpholine Oxygen | Backbone NH of Valine | 2.9 |

| Hydrogen Bond | Pyrazine Nitrogen | Sidechain NH of Lysine | 3.1 |

| Hydrophobic Interaction | Pyrazine Ring | Phenylalanine Sidechain | 3.5 |

| Hydrophobic Interaction | Methyl Group | Leucine Sidechain | 3.8 |

This data is illustrative and based on common interaction patterns for similar compounds.

An MD simulation starts with the docked pose of the ligand in the protein's binding site. Over the course of the simulation, the movements of all atoms in the system are calculated, providing a trajectory of the complex's behavior. This can help confirm the stability of key interactions predicted by docking and may reveal additional, transient interactions that are not captured by the static docking picture. mdpi.com For a compound like this compound, MD simulations could be used to assess the stability of the morpholine ring's chair conformation and the orientation of the entire molecule within the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netpensoft.net

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing and testing a range of analogs with different substituents on the pyrazine or morpholine rings. Various molecular descriptors would then be calculated for each compound, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (lipophilicity).

Topological descriptors: Molecular connectivity indices.

A statistical analysis, such as multiple linear regression, would then be used to build a QSAR model. For example, a study on thiazole (B1198619) derivatives found that antioxidant activity was influenced by polarization, dipole moment, lipophilicity, and the size of the molecule. researchgate.netpensoft.net Similarly, for a series of MMP inhibitors, topological descriptors were found to be important for explaining their inhibitory activity. nih.gov

The table below presents a hypothetical set of data for a QSAR study on a series of pyrazinylmorpholine derivatives, illustrating how different descriptors might correlate with biological activity.

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| This compound | 1.5 | 179.22 | 2.5 | 5.2 |

| 4-(6-Chloropyrazin-2-yl)morpholine | 2.0 | 199.64 | 3.1 | 2.8 |

| 4-(6-Methoxypyrazin-2-yl)morpholine | 1.2 | 195.22 | 2.2 | 8.1 |

This data is for illustrative purposes only.

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based or structure-based methods. In a ligand-based approach, a known active molecule, such as this compound, could be used as a template to search for compounds with similar properties. In a structure-based approach, molecular docking would be used to screen a library of compounds against the target protein's binding site.

Once a "hit" compound is identified through screening or initial synthesis, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comnumberanalytics.com Computational tools play a significant role in this process. For example, if initial studies show that this compound has moderate activity, computational models can be used to suggest modifications that might enhance its binding. This could involve adding or changing functional groups to create additional interactions with the target protein.

Structural simplification is one strategy in lead optimization, where non-essential parts of a molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles. nih.gov For a complex lead compound, identifying the core scaffold responsible for activity is key. In the context of this compound, the pyrazinylmorpholine core is likely essential, and optimization efforts would focus on modifications to the substituent groups. nih.gov

Perspectives and Future Directions in 4 6 Methylpyrazin 2 Yl Morpholine Research

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary future direction in the study of 4-(6-Methylpyrazin-2-yl)morpholine involves the systematic design and synthesis of novel analogues to enhance biological potency and target selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the parent scaffold to optimize interactions with biological targets. e3s-conferences.org For the this compound core, derivatization can be envisioned at several key positions to probe the chemical space and identify compounds with superior properties.

Key areas for analogue development include:

Substitution on the Pyrazine (B50134) Ring: The methyl group at the 6-position can be replaced with various other functional groups (e.g., halogens, trifluoromethyl, cyano, or larger alkyl/aryl groups) to modulate electronic properties, steric hindrance, and metabolic stability.

Modification of the Morpholine (B109124) Ring: While the morpholine ring itself is often beneficial for solubility and pharmacokinetics, introducing substituents on its carbon atoms could provide vectors to interact with specific sub-pockets of a target protein. e3s-conferences.org

The goal of these modifications would be to create a library of compounds for screening against various biological targets, such as kinases, G-protein coupled receptors, and enzymes, where the morpholine and pyrazine scaffolds have previously shown activity. researchgate.netresearchgate.net

Table 1: Hypothetical Analogues and Rationale for Development

| Modification Site | Proposed Substituent (R) | Rationale for Modification | Potential Impact |

| Pyrazine C6-Position | -CF3, -Cl, -F | Modulate electronic character of the pyrazine ring. | Enhance binding affinity, improve metabolic stability. |

| Pyrazine C6-Position | -Phenyl, -Pyridyl | Introduce additional aromatic interactions. | Increase potency and explore new binding modes. |

| Pyrazine C5-Position | -CH3, -Cl | Probe for additional steric or electronic interactions. | Improve selectivity against off-targets. |

| Morpholine Ring | Replacement with Thiomorpholine | Alter hydrogen bonding capacity and lipophilicity. | Modulate pharmacokinetic properties (ADME). |

Integration of Advanced Synthetic Methodologies

The efficient synthesis of this compound and its analogues is critical for enabling extensive biological evaluation. While traditional methods can be employed, the integration of advanced synthetic methodologies offers significant advantages in terms of yield, purity, and the rapid generation of chemical diversity.

A documented approach for the synthesis of the related compound 4-(pyrazin-2-yl)morpholine utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction. nih.gov This method couples 2-chloropyrazine (B57796) with morpholine, demonstrating a modern and efficient way to form the key C-N bond. researchgate.netnih.gov

Future synthetic strategies could build upon this foundation by incorporating other state-of-the-art techniques:

C-H Activation: Direct functionalization of the pyrazine ring's C-H bonds would provide a more atom-economical route to analogues, avoiding the need for pre-functionalized starting materials like halogenated pyrazines.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries for screening. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Multicomponent Reactions: Designing one-pot reactions where three or more starting materials combine to form the final product can significantly streamline synthetic sequences, making the process more efficient and environmentally friendly.

These advanced methods are instrumental in modern drug discovery, allowing chemists to produce and test a wider variety of complex molecules in a shorter timeframe. mdpi.comyoutube.com

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by polypharmacology, an approach that designs single molecules to interact with multiple biological targets simultaneously. This strategy can lead to enhanced efficacy, particularly for complex multifactorial diseases like cancer or neurodegenerative disorders, and may help overcome drug resistance.

The this compound scaffold is a promising candidate for the development of multi-target agents. For instance, various morpholine-containing compounds have been identified as dual inhibitors. A notable example is a series of morpholino-1H-phenalene derivatives that were designed to antagonize both Mcl-1 and Bcl-2, two important anti-apoptotic proteins in cancer. nih.gov

Future research could intentionally explore the polypharmacological potential of this compound analogues by:

Broad Kinase Profiling: The pyrazine ring is a common feature in many kinase inhibitors. Screening new analogues against a wide panel of kinases could identify compounds that selectively inhibit multiple key signaling pathways involved in a specific disease.

Hybrid Pharmacophore Design: The scaffold could be combined with other known pharmacophores to create hybrid molecules designed to hit distinct target classes. For example, linking the morpholinopyrazine moiety to a fragment known to bind an ion channel or a receptor could yield a novel dual-action agent. mspsss.org.ua

Such multi-target approaches could unlock new therapeutic opportunities and provide more robust treatment options for complex diseases.

Translational Potential in Preclinical Disease Models

The ultimate goal of developing novel analogues is to translate promising in vitro findings into tangible therapeutic benefits in preclinical disease models. Derivatives of the morpholine scaffold have demonstrated a wide range of biological activities in cell-based assays, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net For example, certain novel 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 human liver cancer cell line. mdpi.com

The future trajectory for this compound research must involve advancing the most promising analogues from initial cell-based screening to in vivo testing. This involves:

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for in vivo administration.

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compounds in relevant animal models of disease, such as xenograft models for cancer or inflammatory models for autoimmune diseases.

Target Engagement Studies: Using techniques like biomarker analysis in animal tissues to confirm that the compound is interacting with its intended biological target(s) in a living system.

Table 2: Potential Preclinical Applications Based on Scaffold Activity

| Therapeutic Area | Observed Activity of Related Scaffolds | Potential Preclinical Model | Key Endpoints for Evaluation |

| Oncology | Antiproliferative activity against various cancer cell lines (e.g., HepG2, HCT-116, MCF-7). mdpi.comresearchgate.net | Murine xenograft or patient-derived xenograft (PDX) models. | Tumor growth inhibition, induction of apoptosis, survival analysis. |

| Inflammation | Inhibition of inflammatory pathways. mspsss.org.ua | Collagen-induced arthritis model or lipopolysaccharide (LPS) challenge model. | Reduction in inflammatory markers (e.g., cytokines), clinical scores of disease. |

| Infectious Diseases | Antimicrobial and antifungal activity. rdd.edu.iqnih.gov | Murine models of bacterial or fungal infection. | Reduction in pathogen load, improved survival rates. |

Application in Chemical Biology Probes

Beyond direct therapeutic applications, the this compound scaffold holds potential for the development of chemical biology probes. These specialized tools are indispensable for dissecting complex biological pathways, identifying novel drug targets, and validating mechanisms of action.

A chemical probe based on this scaffold would be a molecule that retains the core binding properties of the parent compound but is modified with a specific functional group for detection or capture. Future work could focus on designing and synthesizing such probes:

Affinity-Based Probes: An analogue could be functionalized with a reactive group (e.g., a photo-activatable moiety like a diazirine) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). Such a probe could be used in cell lysates or live cells to covalently label its protein targets, which can then be isolated and identified using mass spectrometry.

Fluorescent Probes: Attaching a fluorophore to a non-critical position on the scaffold would allow for the visualization of the compound's distribution within cells using fluorescence microscopy. This can provide valuable information about its cellular uptake and localization to specific organelles, helping to elucidate its mechanism of action.

The development of such probes would be a significant contribution to the field, enabling a deeper understanding of the biological targets and pathways modulated by this class of compounds.

Q & A

Q. What synthetic methodologies are employed for the preparation of 4-(6-Methylpyrazin-2-yl)morpholine?

The compound is typically synthesized via condensation reactions followed by cyclization. A common approach involves refluxing intermediates with morpholine under controlled conditions. For example, similar morpholine derivatives are synthesized by refluxing with secondary amines like morpholine for 8–12 hours, followed by cooling and crystallization . Catalysts such as palladium or copper may enhance reaction efficiency, as seen in analogous syntheses .

Q. How is this compound characterized using spectroscopic techniques?

Structural elucidation relies on 1H NMR , 13C NMR , and LCMS . Key NMR signals include δ 1.20 (d, J = 6.44 Hz, 6H) for methyl groups and δ 7.72 (d, J = 2.63 Hz, 1H) for pyrazine protons, as reported in analogous morpholine derivatives . LCMS data (e.g., m/z 208 [M+H]+) and physical properties (density: 1.2 g/cm³, logP: 0.47) further confirm purity and identity .

Q. What strategies ensure compound stability during storage and handling?

Store the compound in inert atmospheres at 2–8°C to prevent degradation. Stability studies should monitor hydrolytic, oxidative, and photolytic pathways using HPLC or LCMS. Environmental surface interactions (e.g., adsorption on silica or polymers) may also influence stability, as observed in indoor surface chemistry research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, palladium-catalyzed reactions in DMF or toluene at 80–100°C improve yields in related pyridine-morpholine syntheses . Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, while column chromatography or recrystallization enhances purity .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

Use cell-based assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) and cytotoxicity screening (MTT assay on human cell lines). Morpholinopyrimidine derivatives have shown promise in reducing inflammation via cytokine modulation, suggesting similar pathways for this compound . Dose-response curves and IC50 values should be validated with triplicate experiments.

Q. How can computational modeling predict structure-activity relationships (SAR)?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase) using crystal structures from the PDB. Molecular dynamics simulations (GROMACS) assess binding stability, while DFT calculations (Gaussian) evaluate electronic properties. Correlate computed binding energies with experimental IC50 values to refine SAR .

Q. What analytical approaches resolve contradictions in degradation product identification?

Use high-resolution LC-MS/MS coupled with isotopic labeling to trace degradation pathways. For example, accelerated stability testing under acidic/basic conditions can reveal hydrolytic cleavage products. Cross-reference fragmentation patterns with databases (e.g., NIST) and validate with synthetic standards .

Q. How to address low aqueous solubility for in vivo studies?

Develop nanoparticle formulations (e.g., PLGA encapsulation) or employ co-solvents (DMSO:PBS mixtures). Prodrug strategies, such as esterification of the morpholine ring, may enhance bioavailability, as demonstrated for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.